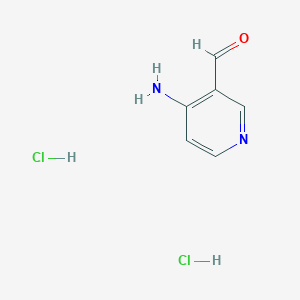
5-Cyclopropyl-1,2,4-oxadiazol-3-amine
Vue d'ensemble
Description
5-Cyclopropyl-1,2,4-oxadiazol-3-amine is a chemical compound with the molecular formula C5H7N3O . It is a type of heterocyclic compound, which are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as this compound, often involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Another approach involves the reaction of 2,2-difluoro-1-phenylcyclopropane carbohydrazide and various isothiocyanates in the presence of graphene oxide .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1CC1C2=NC(=NO2)N . The InChI representation is InChI=1S/C5H7N3O/c7-3-5-8-4(6)9-5/h3H,1-2H2,(H2,6,8) .
Applications De Recherche Scientifique
Agents anti-infectieux
Les 1,2,4-oxadiazoles ont été synthétisés comme agents anti-infectieux avec des activités contre les infections bactériennes, virales et leishmaniennes. Le composé « 5-Cyclopropyl-1,2,4-oxadiazol-3-amine » pourrait potentiellement être exploré pour des applications similaires en raison de sa similitude structurale avec d'autres 1,2,4-oxadiazoles .
Activité antifongique
Ces composés ont également montré un potentiel prometteur dans les applications antifongiques. Ils ont été testés contre divers champignons comme Colletotrichum orbiculare, Botrytis cinerea et Rhizoctonia solani, ce qui suggère que « this compound » pourrait également posséder des propriétés antifongiques .
Matériaux énergétiques
La forte enthalpie de formation positive et la densité élevée des oxadiazoles les rendent adaptés à la synthèse de matériaux énergétiques et explosifs. Cela pourrait être un domaine d'application pour « this compound » dans la recherche scientifique .
Activités biologiques agricoles
Les dérivés du 1,2,4-oxadiazole présentent un large spectre d'activités biologiques agricoles et pourraient être utilisés dans le développement de pesticides chimiques efficaces et à faible risque. Cela suggère une application potentielle dans la gestion des maladies des plantes pour « this compound » .
Applications pharmaceutiques
Les méthodes de synthèse qui convertissent les composés organiques en 1,2,4-oxadiazoles à température ambiante sont utilisées pour la préparation de molécules importantes sur le plan pharmaceutique. “this compound” pourrait être utilisé dans la synthèse de nouveaux produits pharmaceutiques .
Safety and Hazards
Orientations Futures
The future directions for research on 5-Cyclopropyl-1,2,4-oxadiazol-3-amine and similar compounds could involve further exploration of their anticancer potential . Additionally, the development of a one-pot synthesis-functionalization strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids could streamline the synthesis process .
Mécanisme D'action
Target of Action
Oxadiazole derivatives are known to interact with a variety of biological targets, contributing to their diverse range of activities .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bonding interactions . The presence of nitrogen and oxygen in the oxadiazole ring makes it a good hydrogen bond acceptor .
Biochemical Pathways
Oxadiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-leishmanial, and other activities .
Analyse Biochimique
Biochemical Properties
5-Cyclopropyl-1,2,4-oxadiazol-3-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound can affect neurotransmission and potentially be used in the treatment of neurological disorders. Additionally, this compound interacts with other biomolecules, including proteins involved in cell signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types. Moreover, this compound affects cellular metabolism by interacting with enzymes that regulate metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of an enzyme, preventing its normal function . This binding interaction can lead to the inhibition of enzyme activity, resulting in altered biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound has shown stability under various experimental conditions, making it suitable for long-term studies. Its degradation products and their potential effects on cellular function need to be carefully monitored. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its long-term impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and modulating neurotransmission. At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound undergoes metabolic transformations, including oxidation and conjugation reactions, which can influence its activity and function. The interaction with metabolic enzymes can lead to changes in metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for predicting the bioavailability and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution is crucial for elucidating the precise mechanisms of action of this compound.
Propriétés
IUPAC Name |
5-cyclopropyl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZRALIDGBNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679763 | |
| Record name | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868696-42-8 | |
| Record name | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



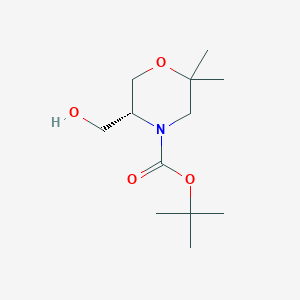
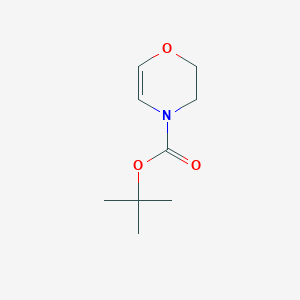

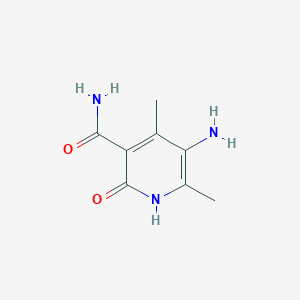

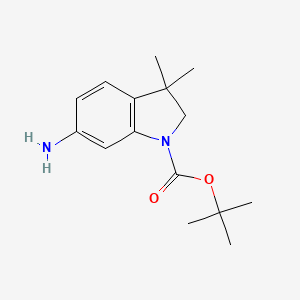


![Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride](/img/structure/B1524290.png)


